molecular formula C23H25FN2O3S B2764207 3-(Benzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892758-72-4

3-(Benzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2764207
CAS No.: 892758-72-4
M. Wt: 428.52
InChI Key: RIFRURGVBSKKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications

Molecular Modeling and Inhibition of Enzymes

  • Phenylethanolamine N-methyltransferase (PNMT) Inhibition : Studies have explored the binding and inhibitory effects of compounds structurally related to "6-fluoro-3-(phenylsulfonyl)-7-piperidin-1-yl-1-propylquinolin-4(1H)-one" on PNMT, an enzyme involved in neurotransmitter synthesis. These compounds, including sulfonamides and sulfones, show potential for crossing the blood-brain barrier and interacting with specific amino acids within the enzyme's active site, suggesting their application in modulating neurotransmitter levels (Grunewald et al., 2006).

Antibacterial Activity

  • Arylfluoroquinolone Antibacterials : Research into novel arylfluoroquinolones, characterized by substitutions similar to the mentioned compound, has identified their significant antibacterial potency. The structural variations, particularly at the 1 and 7 positions, play crucial roles in enhancing antimicrobial efficacy against a range of pathogens, offering insights into the design of new antibacterial agents (Chu et al., 1985).

Photochemistry and Stability

  • Photochemical Properties : The photochemistry of related fluoroquinolones in aqueous solutions has been studied, revealing insights into the substitution reactions and stability under various conditions. These findings contribute to understanding the photostability and degradation pathways of fluoroquinolone compounds, which are critical for their development as pharmaceuticals (Mella et al., 2001).

Antimycobacterial and Antifungal Activities

  • Synthesis and Antimicrobial Study : Compounds with a core structure similar to "6-fluoro-3-(phenylsulfonyl)-7-piperidin-1-yl-1-propylquinolin-4(1H)-one" have been synthesized and tested for their antimycobacterial and antifungal activities. These studies have led to the identification of compounds with promising therapeutic potentials against various microbial infections (Patel & Patel, 2010).

Photostability and Mechanistic Insights

  • Photonucleophilic Aromatic Substitution : Investigations into the mechanisms of photonucleophilic aromatic substitution in basic media have provided valuable insights into the photostability and reactivity of fluoroquinolones. These findings are essential for understanding the behavior of these compounds under light exposure, which can influence their storage, stability, and pharmacological properties (Cuquerella et al., 2004).

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-2-11-26-16-22(30(28,29)17-9-5-3-6-10-17)23(27)18-14-19(24)21(15-20(18)26)25-12-7-4-8-13-25/h3,5-6,9-10,14-16H,2,4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFRURGVBSKKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.